o-Deshydroxyethyl bosentan

Pharmacodynamics Metabolite activity Endothelin receptor antagonism

Sourcing a reliable reference standard for bosentan ANDA impurity profiling is challenging. o-Deshydroxyethyl bosentan (Ro 48-5033), a pharmacologically active metabolite, directly addresses this as a USP-compliant analytical standard. - Enables accurate HPLC/LC-MS/MS quantification with its distinct retention time and mass spectral properties for stability testing. - Serves as a critical probe substrate (OATP1B1/B3 IC50: 0.5-0.8 μM) for hepatic transporter-mediated DDI investigations. - Supplied with rigorous quality documentation to support regulatory filings.

Molecular Formula C25H25N5O5S
Molecular Weight 507.6 g/mol
CAS No. 174227-14-6
Cat. No. B601010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Deshydroxyethyl bosentan
CAS174227-14-6
SynonymsO-Deshydroxyethyl Bosentan;  N-[1,6-Dihydro-5-(2-methoxyphenoxy)-6-oxo[2,2’-bipyrimidin]-4-yl]-4-(1,1-dimethylethyl)benzenesulfonamide;  4-tert-Butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl]benzenesulfonamide
Molecular FormulaC25H25N5O5S
Molecular Weight507.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31)
InChIKeyREEANFGHAAWSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Deshydroxyethyl Bosentan Overview


o-Deshydroxyethyl bosentan (CAS 174227-14-6), also known as Bosentan USP Related Compound B, is a primary hydroxylated metabolite of the dual endothelin receptor antagonist bosentan . It is pharmacologically active, retaining 10-20% of the parent compound's activity . This compound is used primarily as an analytical reference standard for quality control in bosentan manufacturing [1].

Critical Differentiation of o-Deshydroxyethyl Bosentan


o-Deshydroxyethyl bosentan (Ro 48-5033) is not interchangeable with other bosentan metabolites (Ro 47-8634, Ro 64-1056) or with parent bosentan due to its distinct pharmacological activity contribution (10-20% of total effect) , unique hepatic uptake and drug-drug interaction profile via OATP1B1 and OATP1B3 transporters [1], and different exposure patterns in hepatic impairment [2]. Substitution with other ERAs like ambrisentan or macitentan is not valid due to differing receptor selectivity (ambrisentan is ETA-selective), metabolic pathways (macitentan forms a different active metabolite), and distinct hepatotoxicity profiles .

o-Deshydroxyethyl Bosentan Comparative Evidence


Pharmacological Activity Contribution

Ro 48-5033 (o-Deshydroxyethyl bosentan) retains 10-20% of the pharmacological activity of parent bosentan as a dual ETA/ETB receptor antagonist . In contrast, the other two major bosentan metabolites, Ro 47-8634 and Ro 64-1056, are minor species with unclear or minimal contribution to total response [1].

Pharmacodynamics Metabolite activity Endothelin receptor antagonism

OATP1B3-Mediated Uptake Inhibition

Ro 48-5033 is a substrate of human OATP1B1 and OATP1B3, with distinct inhibition profiles compared to bosentan. For OATP1B3-mediated uptake, the IC50 for rifampicin is 0.8 ± 0.4 μM for Ro 48-5033 versus 1.6 ± 0.8 μM for bosentan [1]. For cyclosporin A, the IC50 is 0.5 ± 0.1 μM for Ro 48-5033 versus 0.8 ± 0.2 μM for bosentan [2].

Pharmacokinetics Drug-drug interactions Hepatic transport

Relative Plasma Concentration

In humans, Ro 48-5033 is present in plasma at levels of approximately 10% compared to parent bosentan [1]. This is significantly higher than the plasma levels of the other two bosentan metabolites, Ro 47-8634 and Ro 64-1056, which are described as 'much lower' [2].

Pharmacokinetics Metabolism Exposure

Hepatic Impairment Accumulation

In patients with moderate hepatic impairment (Child-Pugh Class B) and PAH, the steady-state AUC of Ro 48-5033 was 12.4 times higher compared to patients with normal liver function [1]. In contrast, the parent bosentan AUC increased 4.7-fold in the same comparison [2].

Hepatic impairment Pharmacokinetics Safety

CYP-Mediated Hydroxylation

Ro 48-5033 is formed specifically by hydroxylation at the t-butyl group of bosentan, catalyzed by CYP2C9 and CYP3A4 [1]. In contrast, the other major metabolites are formed via different pathways: Ro 47-8634 by O-demethylation of the phenolic methyl ester, and Ro 64-1056 by both demethylation and hydroxylation [2].

Metabolism Cytochrome P450 Drug interactions

Hepatotoxicity Differentiation

In sandwich-cultured human hepatocyte studies, Ro 47-8634 and Ro 64-1056 exhibited concentration-dependent hepatotoxicity, whereas Ro 48-5033 did not show direct cytotoxicity [1]. This indicates that the hepatotoxicity associated with bosentan is likely mediated by specific metabolites other than Ro 48-5033.

Hepatotoxicity Safety Metabolite liability

o-Deshydroxyethyl Bosentan Applications


Analytical Method Development

o-Deshydroxyethyl bosentan is used as a USP Reference Standard (Related Compound B) for the development and validation of HPLC, LC-MS/MS, and other analytical methods to quantify bosentan and its metabolites in pharmaceutical formulations and biological samples [1]. Its distinct retention time and mass spectral properties allow for accurate impurity profiling and stability testing, as required by regulatory agencies for ANDA filings .

OATP-Mediated DDI Studies

As a substrate of OATP1B1 and OATP1B3 with a unique inhibition profile (IC50 for rifampicin: 0.8 μM; cyclosporin A: 0.5 μM on OATP1B3) [1], Ro 48-5033 serves as a probe substrate in cellular uptake assays to investigate the potential for hepatic transporter-mediated drug-drug interactions. This is particularly relevant for predicting interactions with drugs like cyclosporin A, rifampicin, and sildenafil .

Hepatic Impairment PK Studies

Given its 12.4-fold accumulation in moderate hepatic impairment [1], o-Deshydroxyethyl bosentan is a critical analyte for in vitro hepatocyte models (e.g., sandwich-cultured human hepatocytes) and in vivo studies designed to assess the impact of liver disease on bosentan disposition and to guide dosing adjustments .

Hepatotoxicity Mechanistic Studies

Because Ro 48-5033 is non-hepatotoxic while other metabolites (Ro 64-1056) are directly hepatotoxic [1], it is used as a comparator in mechanistic toxicology studies aimed at identifying the specific molecular species responsible for bosentan's liver toxicity. This research supports the development of safer ERA therapies .

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